molecular formula C16H13NO B3125313 2-(1-Naphthyloxy)aniline CAS No. 32219-16-2

2-(1-Naphthyloxy)aniline

Cat. No.: B3125313
CAS No.: 32219-16-2
M. Wt: 235.28 g/mol
InChI Key: XGFJMWKZGVEFBI-UHFFFAOYSA-N
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Description

2-(1-Naphthyloxy)aniline is an organic compound with the molecular formula C₁₆H₁₃NO It consists of an aniline group attached to a naphthalene ring via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Naphthyloxy)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction between 1-naphthol and 2-chloroaniline. The reaction typically requires a base such as potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthyloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-(1-Naphthyloxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Naphthyloxy)aniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Naphthyloxy)ethanol
  • 2-(1-Naphthyloxy)acetic acid
  • 2-(1-Naphthyloxy)benzene

Uniqueness

2-(1-Naphthyloxy)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and applications in various fields.

Properties

IUPAC Name

2-naphthalen-1-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c17-14-9-3-4-10-16(14)18-15-11-5-7-12-6-1-2-8-13(12)15/h1-11H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFJMWKZGVEFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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